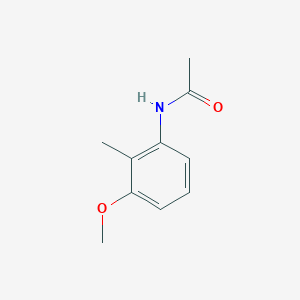

N-(3-methoxy-2-methylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxy-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-9(11-8(2)12)5-4-6-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZPZOAJAWIYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507735 | |

| Record name | N-(3-Methoxy-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50868-74-1 | |

| Record name | N-(3-Methoxy-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50868-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxy-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 3 Methoxy 2 Methylphenyl Acetamide and Its Analogs

Classical Approaches to N-(3-methoxy-2-methylphenyl)acetamide Synthesis

The most direct and widely practiced methods for synthesizing N-aryl acetamides, including this compound, rely on the formation of an amide bond between an aniline (B41778) precursor and an acetylating agent.

The most common method for the synthesis of this compound is the N-acetylation of the corresponding aniline, 3-methoxy-2-methylaniline (B139353). scbt.comchemicalbook.com This reaction involves the nucleophilic attack of the amino group of the aniline on the electrophilic carbonyl carbon of an acylating agent. Acetic anhydride (B1165640) is a frequently used reagent for this transformation due to its reactivity and availability. libretexts.orgdoubtnut.com The reaction is often carried out in a suitable solvent, such as glacial acetic acid, and can be performed at room temperature or with gentle heating. nih.govnih.gov

The general reaction is as follows: 3-methoxy-2-methylaniline + Acetic Anhydride → this compound + Acetic Acid

In some procedures, a base like pyridine (B92270) is used to neutralize the acidic byproduct (acetic acid or hydrochloric acid), which can drive the reaction to completion. doubtnut.com Alternatively, acetyl chloride can be used as the acylating agent, typically in the presence of a base to scavenge the HCl generated. This method is highly efficient for producing N-aryl acetamides from their corresponding anilines. researchgate.net

Table 1: Examples of Acylation Reactions for Synthesizing N-Aryl Acetamides

| Aniline Substrate | Acylating Agent | Solvent / Conditions | Product |

|---|---|---|---|

| 3-methoxy-2-methylaniline | Acetic Anhydride | Acetonitrile, H₂SO₄ (cat.), 60°C | This compound |

| 4-methoxy-2-nitroaniline | Acetic Anhydride | Glacial Acetic Acid, 18h, RT | N-(4-methoxy-2-nitrophenyl)acetamide nih.gov |

| 4-methoxy-3-nitroaniline | Acetic Anhydride | Glacial Acetic Acid, reflux 2h | N-(4-methoxy-3-nitrophenyl)acetamide nih.gov |

Direct amidation, involving the reaction of a carboxylic acid (acetic acid) with an amine (3-methoxy-2-methylaniline), is another classical approach. However, this reaction typically requires high temperatures to drive off water, which can be unfavorable for some substrates. To overcome this, coupling agents are often employed to activate the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) are used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond under mild conditions. researchgate.net

This method is particularly valuable for synthesizing a wide array of amide derivatives where the acyl group is more complex than a simple acetyl group, and it is a cornerstone of modern organic synthesis for constructing amide libraries. researchgate.net

Advanced Synthetic Techniques for Structural Elaboration of this compound Derivatives

Beyond the direct synthesis of the parent compound, advanced strategies are employed to create more complex derivatives and analogs, which often possess unique chemical properties and biological activities.

Acetamide (B32628) derivatives serve as versatile precursors for the synthesis of N-heterocycles. Annulation, or ring-forming, strategies can be used to construct fused ring systems.

Aza-Robinson Annulation: This strategy can be adapted for the synthesis of fused bicyclic amides. It involves a two-step process starting with a conjugate addition of a cyclic imide to a vinyl ketone, followed by an acid-mediated intramolecular aldol (B89426) condensation. nih.gov This approach allows for the creation of densely functionalized bicyclic structures from acyclic or monocyclic precursors.

Intramolecular Cyclization: N-aryl 2-chloroacetamides, which can be synthesized from anilines and chloroacetyl chloride, are valuable intermediates for building heterocyclic systems. researchgate.net The reactive chlorine atom can be displaced by a nucleophile, and this substitution can be followed by an intramolecular cyclization to furnish heterocycles such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net

Tandem Annulation of Enynes: Recent advances have demonstrated the synthesis of functionalized pyridine and pyrrole (B145914) derivatives from 1,3-enyne precursors through tandem annulation reactions. nih.gov These methods often involve metal catalysis (e.g., copper or silver) and can incorporate a variety of functional groups onto the newly formed heterocyclic ring. nih.gov

Table 2: Overview of Heterocyclic Annulation Strategies

| Strategy | Key Precursor Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Aza-Robinson Annulation | Cyclic imides, Vinyl ketones | Fused Bicyclic Amides | Two-step protocol, forms densely functionalized systems. nih.gov |

| Intramolecular Cyclization | N-aryl 2-chloroacetamides | Imidazole, Pyrrole, etc. | Utilizes nucleophilic substitution followed by ring closure. researchgate.net |

Modifying the aromatic ring of this compound or its precursors is a key strategy for creating analogs. The acetamido group plays a crucial role in this process. Compared to a highly activating amino group, the N-acetyl group is a moderately activating, ortho-, para-directing group. libretexts.org This modulation of reactivity prevents polysubstitution and allows for more controlled electrophilic aromatic substitution reactions. libretexts.org

Nitration: The phenyl ring can be nitrated to introduce a nitro group. For example, the nitration of related 4-alkoxyacetanilides has been studied, leading to compounds like N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. iucr.org The position of nitration is directed by the existing substituents on the ring.

Halogenation: Similar to nitration, halogenation can be performed more selectively on the N-acetylated aniline compared to the free amine. libretexts.org For instance, bromination of an N-arylamide typically yields a clean monobrominated product. libretexts.org

Friedel-Crafts Reactions: While free anilines often fail in Friedel-Crafts reactions due to complexation with the Lewis acid catalyst, their N-acetyl derivatives undergo these reactions successfully. libretexts.org This allows for the introduction of alkyl or acyl groups onto the aromatic ring.

Palladium-Catalyzed Cross-Coupling: For more complex modifications, precursors such as N-(2,5-dibromophenyl)acetamide can be used in Suzuki cross-coupling reactions. This allows for the introduction of various aryl groups onto the phenyl ring by forming new carbon-carbon bonds. mdpi.com

Methodological Innovations in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly methods. For the synthesis of acetamide derivatives, innovations include the use of green chemistry principles. For example, new techniques have been reported for the synthesis of acetamide derivatives under solvent-free conditions using microwave irradiation. archivepp.com The use of a natural catalyst, such as tannic acid, in these reactions represents a move towards more sustainable chemical processes. archivepp.com Such methods not only reduce waste and energy consumption but can also lead to higher yields and shorter reaction times compared to classical approaches.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry aims to develop cost-effective and environmentally benign reaction pathways. ttwrdcs.ac.in For the synthesis of acetanilides, a class of compounds to which this compound belongs, green chemistry principles are actively being applied to minimize waste and avoid hazardous reagents. ijirset.comresearchgate.net Traditional acetylation methods often employ reagents like acetic anhydride or acetyl chloride, which can be corrosive or produce unwanted byproducts. ijirset.comijtsrd.com

To address these issues, researchers are exploring greener alternatives. One such approach involves the use of agricultural waste residues as catalysts. For example, water extracts from rice straw ash and vigna mungo seed husk have been successfully used to catalyze the acetylation of amines at room temperature. ttwrdcs.ac.in This method not only utilizes waste materials but also employs water as a solvent, further enhancing its eco-friendly profile. Another sustainable method involves a solvent-free reaction using glacial acetic acid in the presence of a catalyst like magnesium sulphate, which avoids the use of toxic acetic anhydride. ijtsrd.comijtsrd.comslideshare.net These methods align with the goals of green chemistry by using biodegradable and readily available catalysts, reducing reaction times, and employing non-toxic solvents. ttwrdcs.ac.in

Catalytic Transformations for Improved Yield and Selectivity

Catalysis plays a crucial role in enhancing the efficiency of chemical reactions. For the synthesis of acetanilides, various catalysts are employed to improve yield and selectivity. Lewis acid catalysts, for instance, can increase the electrophilicity of the carbonyl group in the acetylating agent, thereby facilitating the nucleophilic acyl substitution reaction. ijtsrd.com A notable example is the use of a magnesium sulphate-glacial acetic acid system, which has proven to be a mild, inexpensive, and effective catalyst for the acetylation of primary amines. ijtsrd.com This system can lead to high yields of the desired acetanilide (B955) product. ijtsrd.com

Analytical Techniques for Structural Characterization of this compound

The definitive identification and structural elucidation of this compound rely on a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR and ¹³C-NMR spectroscopy are indispensable tools for determining the molecular structure of organic compounds. For acetanilides, these techniques provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H-NMR spectrum of a related compound, N-(2-methoxyphenyl)acetamide, characteristic signals are observed. The protons of the methyl group in the acetamide moiety typically appear as a singlet around 2.18 ppm, while the methoxy (B1213986) group protons also present as a singlet at approximately 3.86 ppm. chemicalbook.com The aromatic protons resonate in the region of 6.77 to 8.34 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the benzene (B151609) ring. chemicalbook.com

Similarly, ¹³C-NMR spectroscopy offers valuable insights. For N-(3-methoxyphenyl)acetamide, the carbonyl carbon of the amide group is expected to have a chemical shift around 171.1 ppm. rsc.org The methyl carbon of the acetamide would appear at approximately 22.9 ppm, and the methoxy carbon at about 56.8 ppm. rsc.org The aromatic carbons would produce signals in the range of 113.4 to 153.2 ppm. rsc.org

Interactive Data Table: Typical NMR Chemical Shifts (ppm) for Acetanilide Analogs

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.2 | ~23 |

| Methoxy OCH₃ | ~3.9 | ~56 |

| Aromatic H | 6.8 - 8.4 | 110 - 155 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In the IR spectrum of acetanilides, several characteristic absorption bands are observed. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically found in the range of 1650-1680 cm⁻¹. iucr.orgnih.gov The N-H stretching vibration of the amide group usually appears as a broad band around 3300-3400 cm⁻¹. rsc.org Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups are observed, along with C=C stretching vibrations from the aromatic ring around 1600 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for Acetanilides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3400 |

| C=O (Amide) | Stretching | 1650 - 1680 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. govinfo.gov For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 179.22 g/mol . rsc.orgcymitquimica.com High-resolution mass spectrometry (HR-MS) can provide the exact mass, allowing for the determination of the molecular formula. iucr.orgnih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information.

Pharmacological and Biological Activities of N 3 Methoxy 2 Methylphenyl Acetamide and Its Derivatives

Investigation of Anti-inflammatory and Analgesic Properties

Derivatives of acetamide (B32628) have been the subject of various investigations to determine their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net Research has explored their efficacy through both laboratory-based cellular studies and in vivo animal models, and has delved into the molecular pathways through which they exert their effects.

In Vitro Pharmacological Investigations of N-(3-methoxy-2-methylphenyl)acetamide

In vitro studies are crucial for the initial screening and understanding of the anti-inflammatory potential of new compounds. For acetamide derivatives, these investigations have often involved assessing their antioxidant activity, which is closely linked to inflammation. One common method is the evaluation of a compound's ability to scavenge radicals. nih.govresearchgate.net Additionally, studies have estimated the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in macrophage cell lines (like J774.A1) that have been stimulated with inflammatory agents such as lipopolysaccharide (LPS). nih.gov The inhibition of ROS and NO production in these cellular models serves as a key indicator of a compound's potential anti-inflammatory activity. nih.gov

In Vivo Efficacy Studies in Models of Pain and Inflammation

To confirm the effects observed in vitro, acetamide derivatives have been tested in established animal models of pain and inflammation. ualberta.ca The anti-inflammatory activity is frequently determined using the carrageenan-induced rat paw edema test, where a reduction in swelling of the rat's paw after administration of the test compound indicates an anti-inflammatory effect. ualberta.cadovepress.com For assessing analgesic properties, the acetic acid-induced abdominal constriction (writhing) test in mice is commonly employed. ualberta.ca A decrease in the number of writhes compared to a control group suggests the compound has pain-relieving properties. ualberta.ca

Studies on related compounds, such as N-(2-hydroxy phenyl) acetamide, have shown that they can significantly retard the increase in paw edema volume in adjuvant-induced arthritic rats. nih.gov Furthermore, these compounds have been observed to reduce the serum levels of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), providing further evidence of their anti-inflammatory action at a systemic level. nih.gov

Molecular Mechanisms Underlying Analgesic and Anti-inflammatory Effects (e.g., Cyclooxygenase-II (COX-II) Inhibition)

The primary molecular mechanism for the anti-inflammatory and analgesic action of many acetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes. archivepp.comgalaxypub.co The COX enzyme is essential for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. ualberta.cagalaxypub.co There are two main isoforms of this enzyme: COX-I, which is typically involved in maintaining normal physiological functions, and COX-II, which is primarily induced during inflammation and is responsible for the pathological inflammatory response. nih.gov

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. ualberta.canih.gov A significant focus of research has been on developing selective COX-II inhibitors to reduce the gastrointestinal side effects associated with the inhibition of COX-I. acs.org Acetamide derivatives are considered an important scaffold in the design of novel COX-II inhibitors. archivepp.comgalaxypub.co Molecular docking studies have shown that the acetamide functional group can form crucial hydrogen bonds with amino acids, such as Tryptophan (Trp 387) and Serine (Ser 353), within the active site of the COX-II enzyme, which is believed to be a strong predictor of their anti-inflammatory effect. galaxypub.co Derivatives incorporating other heterocyclic rings like pyrazole (B372694), triazole, and oxadiazole have also demonstrated significant COX-II inhibitory potential. archivepp.comgalaxypub.co

Evaluation of Antimicrobial Efficacy

In addition to their anti-inflammatory properties, various acetamide derivatives have been synthesized and evaluated for their potential to combat microbial infections.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of these compounds is often determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a particular bacterium. nih.gov

Several studies have focused on the activity of acetamide derivatives against Gram-positive bacteria, which are a common cause of infections. Notably, their efficacy against Staphylococcus aureus, including multi-drug resistant strains like methicillin-resistant S. aureus (MRSA), has been a key area of investigation. nih.gov For instance, certain 2-hydroxynaphthalene-1-carboxanilides, a class of related amide compounds, have shown specific antistaphylococcal activity. nih.gov The data below summarizes the MIC values for selected acetamide derivatives against Staphylococcus aureus.

Activity Against Gram-Negative Bacterial Strains (e.g., Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa)

The antibacterial potential of acetanilide (B955) derivatives has been a subject of significant research, with various studies exploring their efficacy against a range of pathogenic bacteria. While specific data on this compound is limited, research on structurally related compounds provides insight into the antibacterial profile of this chemical class.

Substituted acetanilides, particularly those with halogen and electron-acceptor groups, have demonstrated bioactivity against Gram-negative bacteria like Escherichia coli. researchgate.net The antimicrobial effect of these compounds is often linked to the acidic properties of the N-H bond. researchgate.net In broader studies, various acetanilide derivatives have shown significant zones of inhibition against both E. coli and Pseudomonas aeruginosa, in some cases comparable to standard antibiotics like streptomycin. rjptonline.orgresearchgate.net

Derivatives incorporating other heterocyclic moieties have also been investigated. For instance, N-phenylacetamide derivatives containing a 4-arylthiazole moiety have been synthesized and tested against various bacteria. mdpi.com Furthermore, a study on N,N'-(4-nitro-1,2-phenylene)diamide derivatives, which contain an amide linkage similar to acetamides, reported significant activity against P. aeruginosa and E. coli. researchgate.net One derivative, N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide), showed a zone of inhibition of 24 mm against P. aeruginosa and 28 mm against E. coli at a concentration of 12.5 mg/mL. researchgate.net

The table below summarizes the antibacterial activity of selected acetanilide derivatives against common Gram-negative pathogens.

| Compound/Derivative Class | Bacterial Strain | Observed Activity |

|---|---|---|

| Acetanilide Derivatives | Escherichia coli | Significant zone of inhibition observed. rjptonline.orgresearchgate.net |

| Acetanilide Derivatives | Pseudomonas aeruginosa | Significant zone of inhibition observed. rjptonline.orgresearchgate.net |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Pseudomonas aeruginosa | Zone of inhibition of 24 mm at 12.5 mg/mL. researchgate.net |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Escherichia coli | Zone of inhibition of 28 mm at 12.5 mg/mL. researchgate.net |

Antifungal Activity Against Plant Pathogens and Other Fungi (e.g., Fusarium oxysporum)

Fusarium oxysporum is a significant plant pathogen responsible for vascular wilt, causing substantial economic losses in agriculture. nih.gov Chemical control remains a primary method for managing this pathogen, and research into novel antifungal agents is ongoing. nih.gov Derivatives of N-phenylacetamide have shown promise in this area.

A study focused on the synthesis of biologically active compounds from N-(4-methoxyphenyl)acetamide, an isomer of the subject compound, yielded derivatives with potent antifungal properties. researchgate.net Specifically, a dithiocarbamate (B8719985) derivative, sodium acetyl(4-methoxyphenyl)carbamodithioate, demonstrated high fungicidal activity, completely inhibiting the growth of Fusarium oxysporum at a concentration of 0.4%. researchgate.net This highlights the potential for modifications of the N-phenylacetamide scaffold to produce effective antifungal agents against plant pathogens.

The general class of acetanilides has also been tested against other fungi, such as Candida albicans, with halogen-substituted structures showing notable bioactivity. researchgate.net

| Compound/Derivative | Fungal Strain | Observed Activity |

|---|---|---|

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete growth inhibition at 0.4% concentration. researchgate.net |

| Halogen-substituted Acetanilides | Candida albicans | Bioactive at concentrations of 250-500 mg/ml. researchgate.net |

Antiviral Potential of Structurally Related Acetamides

Structurally related acetamide derivatives have been identified as a promising scaffold for the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

One study detailed the synthesis of a series of (E)-N-phenylstyryl-N-alkylacetamide derivatives and evaluated their ability to inhibit HIV-1 reverse transcriptase (RT). mdpi.comnih.gov A structure-activity relationship (SAR) analysis revealed that compounds with an ortho-substituent on the N-phenylstyryl ring demonstrated enhanced inhibitory activity. mdpi.comnih.gov The most potent compound in the series, (E)-N-(2-bromostyryl)-N-3',5'-difluorobenzylacetamide, exhibited an 88.89% inhibitory ratio against HIV-1 RT. mdpi.comnih.gov In cell-based assays, this compound showed an EC50 value of 4 µM and a selectivity index (SI) of 29 in C8166 cells. mdpi.comnih.gov

These findings indicate that the N-phenylacetamide framework can be effectively modified to create potent inhibitors of viral enzymes, representing a viable strategy for the development of new antiviral therapeutics. mdpi.comnih.gov

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial mechanisms of acetanilide derivatives are multifaceted and depend on their specific chemical structures and the target organism. For antibacterial action, one proposed mechanism is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. patsnap.com These enzymes are critical for the synthesis of prostaglandins, which mediate inflammatory processes. By inhibiting these enzymes, acetanilides can disrupt key cellular pathways. patsnap.com Another potential mechanism involves the sulfonamide binding site of certain derivatives mimicking p-aminobenzoic acid (PABA), an essential growth factor for many bacteria. scialert.net

In the context of antiviral activity, particularly against HIV-1, certain N-phenylacetamide derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.gov They bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts the enzyme's catalytic activity and thereby prevents the conversion of viral RNA into DNA, a critical step in the viral replication cycle.

The antifungal mechanism for dithiocarbamate derivatives of N-(4-methoxyphenyl)acetamide against Fusarium oxysporum is likely linked to the dithiocarbamate moiety, which is known to interfere with fungal cellular processes. researchgate.net Dithiocarbamates can chelate essential metal ions required by fungal enzymes and can also interfere with cellular respiration and disrupt cell membrane integrity.

Anticancer and Cytotoxic Profiling

The N-phenylacetamide scaffold has emerged as a structure of interest in the design of new anticancer agents. nih.gov The resistance of cancer cells to existing chemotherapeutics and the significant side effects of current treatments necessitate the development of novel, more selective cytotoxic compounds. nih.gov Phenylacetamide derivatives have been synthesized and evaluated for their potential to inhibit the proliferation of various cancer cell lines. nih.govtbzmed.ac.ir

In Vitro Cytotoxicity Assays Against Diverse Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of N-phenylacetamide derivatives against a variety of human cancer cell lines through in vitro assays. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent activity, particularly against the PC3 prostate carcinoma cell line. nih.gov In this series, compounds featuring a nitro moiety generally exhibited greater cytotoxicity than those with a methoxy (B1213986) group. nih.gov

Another study investigating synthetic phenylacetamide derivatives reported potent cytotoxic effects against MDA-MB-468 and MCF-7 breast cancer cell lines, as well as the PC-12 pheochromocytoma cell line. tbzmed.ac.ir The compound N-(4-chlorophenyl)-2-(4-nitrophenyl)acetamide (referred to as 3d in the study) was highly effective, with an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir This compound was found to induce apoptosis through both extrinsic and intrinsic pathways. tbzmed.ac.ir

Furthermore, N-(4-methoxyphenyl)acetamide derivatives linked to a bis-benzimidazole core have been evaluated. scholarsresearchlibrary.com One such compound displayed an IC50 of 55.89 µg/ml in the MDA-MB453 breast cancer cell line and 52.09 µg/ml in the MCF-7 cell line. scholarsresearchlibrary.com

The table below presents the in vitro cytotoxicity of various N-phenylacetamide derivatives against selected cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 μM nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 μM nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 μM nih.gov |

| N-(4-chlorophenyl)-2-(4-nitrophenyl)acetamide | MDA-MB-468 (Breast) | 0.6 ± 0.08 μM tbzmed.ac.ir |

| N-(4-chlorophenyl)-2-(4-nitrophenyl)acetamide | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 μM tbzmed.ac.ir |

| N-(4-chlorophenyl)-2-(3-nitrophenyl)acetamide | MCF-7 (Breast) | 0.7 ± 0.08 μM tbzmed.ac.ir |

| N-(4-chlorophenyl)-2-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 0.7 ± 0.4 μM tbzmed.ac.ir |

| N-(4-methoxyphenyl)-2-(bis-benzimidazole)acetamide | MDA-MB453 (Breast) | 55.89 µg/ml scholarsresearchlibrary.com |

| N-(4-methoxyphenyl)-2-(bis-benzimidazole)acetamide | MCF-7 (Breast) | 52.09 µg/ml scholarsresearchlibrary.com |

In Vivo Xenograft Model Studies (e.g., PC3 prostate cancer)

While in vitro assays provide valuable initial data on the cytotoxic potential of compounds, in vivo studies are crucial for evaluating their efficacy in a more complex biological system. The PC3 cell line-derived xenograft (CDX) model is a widely used preclinical tool for studying prostate cancer and assessing the in vivo efficacy of novel therapeutic agents. xenograft.net PC3 cells, isolated from a bone marrow metastasis of a patient with advanced prostate cancer, are androgen-independent and exhibit high metastatic potential, making them a relevant model for advanced stages of the disease. xenograft.netaltogenlabs.com

In a typical PC3 xenograft study, human PC3 cancer cells are subcutaneously injected into immunocompromised mice, such as nude or NOD/SCID mice. xenograft.net Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. researchgate.net This model allows researchers to assess parameters such as tumor growth inhibition, changes in tumor weight, and effects on cell proliferation and apoptosis within the tumor tissue. researchgate.net

Neuroprotective and Neurological Disorder Research Potential

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key area of research is the development of neuroprotective agents that can slow or halt this degenerative process.

While specific studies on this compound derivatives in Parkinson's disease models are not prominent in the current literature, the general class of methoxy- and methyl-substituted aromatic compounds has been a source of interest for their potential neuroprotective effects. The pathophysiology of Parkinson's disease involves oxidative stress and mitochondrial dysfunction, and compounds with antioxidant and anti-inflammatory properties are considered promising therapeutic candidates. The structural motif of this compound could be modified to enhance these properties, making its derivatives potential subjects for future investigation in cellular and animal models of Parkinson's disease.

Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to cognitive decline. nih.gov One of the therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Although direct evaluation of this compound derivatives in Alzheimer's disease models is not widely reported, the potential for these compounds to act as cholinesterase inhibitors provides an indirect link to Alzheimer's disease research.

Enzyme and Receptor Interaction Studies

The biological effects of a compound are often mediated by its interaction with specific enzymes and receptors. Understanding these interactions is crucial for drug design and development.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of acetylcholine. mdpi.com Their inhibition is a therapeutic approach for conditions like myasthenia gravis and Alzheimer's disease. nih.gov Research into phenylacetamide derivatives has revealed their potential as cholinesterase inhibitors.

A study on a series of N-phenylacetamide derivatives bearing a 1,2,4-triazole (B32235) ring showed moderate and selective inhibitory activity against acetylcholinesterase. mdpi.comnih.gov Notably, the compound 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide was identified as the most active in the series, with an IC50 value of 6.68 μM against AChE. mdpi.comnih.gov This compound shares the N-(3-methoxyphenyl)acetamide core with the subject of this article, suggesting that derivatives of this compound could also exhibit cholinesterase inhibitory activity. The presence and position of substituents on the N-phenyl ring were found to influence the inhibitory potency. nih.gov Interestingly, the studied compounds did not show significant inhibition of butyrylcholinesterase, indicating a degree of selectivity for AChE. mdpi.comnih.gov

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide | Acetylcholinesterase (AChE) | 6.68 |

| 2-(1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide | Acetylcholinesterase (AChE) | 8.32 |

| 2-(1H-pyrazol-1-yl)-N-(3-methylphenyl)acetamide | Acetylcholinesterase (AChE) | 8.97 |

Table 1: Acetylcholinesterase inhibitory activity of selected N-phenylacetamide derivatives. mdpi.comnih.gov

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net Inhibition of LOXs is a target for the development of anti-inflammatory drugs. While direct studies on the lipoxygenase inhibitory activity of this compound derivatives are scarce, the broader class of N-phenylacetamide derivatives has been investigated in this context. The structure-activity relationship of such compounds often depends on the nature and position of substituents on the phenyl ring, which can influence the compound's ability to interact with the active site of the lipoxygenase enzyme. Further research is needed to explore the potential of this compound derivatives as lipoxygenase inhibitors.

Protein Binding and Receptor Affinity Investigations

While direct protein binding and receptor affinity data for this compound are not extensively documented in publicly available research, significant investigations have been conducted on its structural analogs, particularly those designed as ligands for melatonin (B1676174) receptors. A notable example is the derivative N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, which has been the subject of studies to understand its interaction with MT1 and MT2 melatonin receptor subtypes. researchgate.netnih.gov These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms. researchgate.net

Research into N-anilinoethylamides, a class of melatoninergic agents to which N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide belongs, has shown that the aniline (B41778) portion of these molecules is designed to mimic the indole (B1671886) ring of melatonin, while the ethylamide chain replicates that of the natural ligand. researchgate.net The parent compound in this series, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, demonstrates nanomolar binding affinity for both MT1 and MT2 receptors. researchgate.net

Further studies have explored the concept of dimerization of this monomeric agonist to enhance its binding properties. nih.gov By linking two units of N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, researchers have been able to significantly alter the compound's affinity and selectivity for the melatonin receptor subtypes. nih.gov For instance, dimerization through the methoxy substituent was found to substantially improve selectivity for the MT1 receptor. nih.gov

The nature of the linker used to create the dimer also plays a critical role in determining the binding affinity and selectivity. The following table summarizes the binding affinities and selectivity of various dimeric derivatives of N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide.

| Compound ID | Linker | pKi (MT1) | pKi (MT2) | Selectivity (MT1/MT2) |

| 3a | Trimethylene | - | - | 112-fold for MT1 |

| 3d | Hexamethylene | 8.47 | - | 54-fold for MT1 |

Data sourced from a study on bivalent melatonin receptor ligands. nih.gov

As the table indicates, compound 3a , with a trimethylene linker, exhibited the highest selectivity for the MT1 subtype, being 112-fold more selective for MT1 over MT2. nih.gov On the other hand, compound 3d , which features a hexamethylene spacer, displayed the highest binding affinity for the MT1 receptor with a pKi value of 8.47. nih.gov These findings underscore the potential for modifying the structure of this compound derivatives to achieve desired receptor affinity and selectivity profiles.

Modulation of Cellular Signaling Pathways

The modulation of cellular signaling pathways by this compound and its derivatives is an area of active investigation, with current research primarily focusing on the downstream effects of melatonin receptor activation. As established in the preceding section, derivatives such as N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide act as agonists at MT1 and MT2 melatonin receptors. nih.gov The activation of these G protein-coupled receptors is known to initiate a cascade of intracellular signaling events.

Melatonin receptors are typically coupled to pertussis toxin-sensitive G proteins of the Gi/o family. sigmaaldrich.com Activation of these receptors generally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). sigmaaldrich.com This reduction in cAMP can affect the activity of protein kinase A (PKA) and subsequently influence the phosphorylation state of various downstream proteins, thereby modulating cellular function.

While specific studies detailing the complete signaling cascade for N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide are limited, the functional outcomes of its dimeric derivatives have been characterized as ranging from partial agonism to full antagonism, depending on the chemical structure of the linker used in the bivalent ligand. nih.gov A partial agonist would elicit a submaximal response by inhibiting adenylyl cyclase, whereas an antagonist would block the receptor and prevent its activation by endogenous melatonin, thereby inhibiting the canonical signaling pathway.

Furthermore, melatonin receptor activation is known to influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in cell proliferation, differentiation, and survival. However, detailed investigations into the specific effects of this compound or its direct derivatives on these pathways have not yet been fully elucidated. Therefore, while the initial step of receptor binding has been established for its analogs, further research is required to map out the complete intracellular signaling consequences of these interactions.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of N 3 Methoxy 2 Methylphenyl Acetamide

Systematic Structural Modifications and Their Biological Impact

The biological activity of N-phenylacetamide derivatives can be significantly influenced by even minor alterations to their molecular structure. Key areas of modification include the substitution pattern on the phenyl ring, the nature of the acetamide (B32628) moiety, and the introduction of various heterocyclic systems.

The introduction of halogen atoms into the structure of N-phenylacetamide derivatives is a common strategy in medicinal chemistry to enhance biological activity. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions. In a study of N-(1-benzylpiperidin-4-yl)arylacetamides, substitution with a halogen on the aromatic rings resulted in a significant increase in affinity for sigma-2 receptors nih.gov. Similarly, research on halogenated flavonoids has shown that the introduction of halogens like chlorine and bromine can induce shifts in their spectroscopic properties and influence their interactions with lipid membranes, which is relevant for their cytotoxic effects nih.gov. Structure-activity relationship analyses of potent and selective A2B adenosine (B11128) receptor antagonists revealed that monohalogenation at specific positions could produce potent ligands, while dihalogenation sometimes led to a decrease in affinity depending on the halogen's size diva-portal.org. These studies underscore the profound and often nuanced impact of halogenation on the biological activity of arylacetamide-containing compounds.

The acetamide moiety and any associated linker groups are critical for the biological activity of this class of compounds, influencing factors like stability, solubility, and target engagement. The acetamide group is a key component in a variety of biologically active molecules, contributing to anticancer, anti-inflammatory, and antimicrobial properties ontosight.ai. Modifications to this moiety can significantly affect a compound's efficacy and drug-like properties ontosight.ai. The design of the linker in more complex molecules, such as antibody-drug conjugates (ADCs), is crucial for modulating stability and payload release, which in turn affects pharmacokinetics and therapeutic efficacy nih.gov. For instance, replacing a maleimidocaproyl (mc) linker with a bromoacetamidecaproyl (bac) linker has been shown to increase the plasma stability of ADCs nih.gov. The length of the linker can also have a significant impact on the efficacy of molecules like PROTACs (Proteolysis Targeting Chimeras), with an optimal linker length leading to superior degradation of the target protein researchgate.net. These findings highlight the importance of carefully designing the acetamide and linker components to optimize the pharmacological properties of N-phenylacetamide derivatives.

Incorporating heterocyclic rings into the N-phenylacetamide scaffold is a widely used strategy to generate novel compounds with diverse pharmacological activities.

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects rroij.com. The bioisosteric replacement of amide or ester groups with an oxadiazole moiety is a known strategy to improve metabolic stability and modulate target selectivity archivepp.comnih.gov. Compounds containing the oxadiazole ring have been investigated for a range of therapeutic applications ontosight.aiontosight.ai.

Triazole: The 1,2,3-triazole ring is another important pharmacophore that can be incorporated into N-phenylacetamide structures, often via "click chemistry." rsc.orgresearchgate.netrsc.org Triazole-containing compounds have demonstrated a wide array of biological activities, including antifungal, antibacterial, and antitubercular properties rsc.orgresearchgate.netnih.govresearchgate.net. The triazole ring can act as a linker connecting two pharmacophores, leading to the development of innovative bifunctional drugs researchgate.net.

Pyrazole (B372694): Pyrazole is a five-membered heterocycle that is a component of several FDA-approved drugs rsc.orgnih.gov. Pyrazole derivatives have been extensively studied for their anti-inflammatory, analgesic, and anticancer activities rsc.orgmdpi.com. The pyrazole ring can serve as a bioisostere for an arene, often leading to improved physicochemical properties such as lower lipophilicity and better water solubility nih.gov. The incorporation of a pyrazole moiety into an N-phenylacetamide backbone can, therefore, be a promising strategy for developing new therapeutic agents nih.govresearchgate.net.

Pharmacophore Modeling and Ligand-Based Drug Design for N-(3-methoxy-2-methylphenyl)acetamide Scaffolds

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools for the discovery and optimization of new drugs nih.govgardp.orgnih.gov. These methods rely on the information derived from a set of molecules known to be active against a specific target nih.gov.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exhibit a particular biological activity. For N-phenylacetamide scaffolds, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. By creating and validating such a model, it is possible to screen large virtual libraries of compounds to identify new potential hits or to guide the design of novel analogs with improved activity.

Ligand-based drug design encompasses a range of computational techniques that aim to build a predictive model correlating the chemical structure of a compound with its biological activity researchgate.net. This can involve the analysis of 2D or 3D molecular descriptors to develop QSAR models. For instance, a 3D-QSAR study could provide insights into how the steric and electronic properties of different substituents on the N-phenylacetamide scaffold influence its binding affinity for a particular target. Such models are instrumental in the rational design of new derivatives with enhanced potency.

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Activity

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to create new drugs with specific pharmacological actions mdpi.com. This process often involves a synergistic interplay between computational modeling and chemical synthesis.

The design of new this compound analogs can be guided by the SAR data discussed previously. For example, knowing the impact of halogen substitution or the incorporation of specific heterocyclic rings can inform the design of new molecules with potentially improved activity. Structure-based design, when the 3D structure of the target is known, allows for the design of ligands that can fit precisely into the active site, forming favorable interactions digitellinc.com.

The synthesis of these rationally designed compounds is a critical step in the drug discovery pipeline. Various synthetic methodologies can be employed to create libraries of N-phenylacetamide derivatives with diverse substitution patterns and structural modifications nih.govnih.gov. For instance, new acetanilide (B955) derivatives can be synthesized and subsequently evaluated for their biological activities, such as analgesic and anti-inflammatory properties, with computational docking studies used to understand their interactions with target enzymes like COX-2 orientjchem.org. The development of efficient synthetic routes is crucial for the timely production and evaluation of these novel compounds. Through an iterative process of design, synthesis, and biological testing, it is possible to develop new this compound analogs with enhanced therapeutic potential.

Optimization for Potency and Selectivity

The potency and selectivity of N-aryl acetamides are highly dependent on the electronic and steric properties of the substituents on the aryl ring. These substituents can influence how the molecule interacts with its biological target.

The presence of a methoxy (B1213986) (-OCH3) group at the 3-position introduces a moderately electron-donating group with potential for hydrogen bond acceptance. In various classes of bioactive compounds, a methoxy group can enhance binding to a target protein through favorable interactions with specific amino acid residues in the binding pocket. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives acting as sigma-1 receptor ligands, substitutions on the phenylacetamide aromatic ring were found to influence both affinity and selectivity. Specifically, a 3-methoxy substitution was generally favorable for affinity to both sigma-1 and sigma-2 receptors.

The methyl (-CH3) group at the 2-position introduces a small, lipophilic, and electron-donating group. An ortho-methyl group can induce a conformational change in the molecule, potentially forcing the acetamide group out of the plane of the phenyl ring. This steric influence can be crucial for fitting into a specific binding site and may enhance selectivity for a particular target over others. For example, in a study of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, it was noted that the acetamide substituent is significantly twisted out of the phenyl plane due to steric hindrance from the ortho-substituents. This conformational constraint could be a key factor in optimizing the interaction with a biological target.

The table below illustrates the impact of substitutions on the phenyl ring on the biological activity of a class of N-phenylacetamide derivatives, highlighting the importance of substituent effects in optimizing potency.

| Compound | Substitution on Phenyl Ring | Biological Target | Activity/Potency |

|---|---|---|---|

| Analog 1 | Unsubstituted | Sigma-1 Receptor | High Affinity |

| Analog 2 | 3-Methoxy | Sigma-1 Receptor | Increased Affinity |

| Analog 3 | 4-Chloro | Sigma-1 Receptor | Moderate Affinity |

| Analog 4 | 2-Methyl | Sodium Channel | Potent Blockade |

Computational Chemistry and in Silico Investigations of N 3 Methoxy 2 Methylphenyl Acetamide

Molecular Dynamics (MD) Simulations for Dynamic Behavior of N-(3-methoxy-2-methylphenyl)acetamide

The primary goals of conducting MD simulations on this compound would be to:

Analyze Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target.

Study Solvation Effects: Investigate how the molecule interacts with solvent molecules, which influences its solubility and distribution properties. The methoxy (B1213986), methyl, and acetamide (B32628) groups would each exhibit distinct interactions with polar and non-polar solvents.

Determine Intramolecular Dynamics: Observe the flexibility of the molecule, including the rotation around single bonds, such as the bond connecting the phenyl ring to the nitrogen atom and the bond in the methoxy group.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

ADMET prediction models are essential in computational chemistry for evaluating the drug-like properties of a molecule. These in silico tools forecast the pharmacokinetic profile of a compound, helping to identify potential liabilities early in the research process. For this compound, various molecular descriptors and physicochemical properties can be calculated to predict its ADMET characteristics.

Several key parameters are predicted based on the molecule's structure:

Absorption: Predictions often revolve around properties like water solubility, intestinal absorption, and cell permeability (e.g., Caco-2). Lipophilicity, commonly expressed as logP, is a critical factor.

Distribution: Parameters such as the volume of distribution (VDss) and plasma protein binding (PPB) are estimated to understand how the compound distributes throughout the body. The ability to cross the blood-brain barrier (BBB) is another crucial prediction.

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Identifying potential sites of metabolism on the molecule helps in understanding its metabolic stability and potential drug-drug interactions.

Excretion: The route and rate of excretion are inferred from properties like molecular weight and solubility.

Toxicity: A range of toxicological endpoints can be predicted, including cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and hepatotoxicity.

The following table summarizes computationally predicted ADMET-relevant properties for this compound.

| Property/Descriptor | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 179.22 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | 1.80 - 2.1 | Indicates moderate lipophilicity, favorable for absorption. |

| Water Solubility | Moderately Soluble | Affects absorption and formulation possibilities. |

| pKa (most acidic) | 14.9 | Relates to the ionization state at physiological pH. |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Suggests good oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells by P-gp. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates. |

| CYP2C19 Inhibitor | No | Low potential for interactions involving this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2D6 Inhibitor | No | Low potential for interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for interactions involving this enzyme. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Fulfills criteria for a drug-like molecule. |

| Bioavailability Score | 0.55 | Indicates a reasonable probability of good oral bioavailability. |

Note: These values are computationally predicted and require experimental validation.

Advanced Quantum Chemical Topological Analysis

Quantum chemical analyses provide deep insights into the electronic structure of a molecule, which governs its stability, reactivity, and intermolecular interactions.

The Quantum Theory of Atoms in Molecules (AIM) is a model that analyzes the electron density (ρ) to partition a molecule into atomic basins. This analysis reveals the nature of chemical bonds and non-covalent interactions. For this compound, AIM analysis would be used to:

Locate bond critical points (BCPs) between atoms to characterize the strength and nature of covalent bonds.

Identify ring critical points (RCPs) within the phenyl ring.

Investigate potential intramolecular hydrogen bonds, for instance, between the amide hydrogen and the oxygen of the methoxy group, by searching for bond paths and analyzing the electron density at the corresponding BCP.

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions (NCIs). It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This visualization creates surfaces that highlight different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue-colored surfaces.

Weak van der Waals Interactions: Appear as green-colored surfaces.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as red-colored surfaces.

For this compound, RDG analysis would visually map the steric repulsion from the ortho-methyl group and potential weak interactions involving the methoxy and acetamide groups.

Both ELF and LOL are functions that provide a visual representation of electron localization in a molecule. They help in distinguishing core electrons, bonding electron pairs, and lone pairs.

ELF: Measures the probability of finding an electron near a reference electron. High ELF values (approaching 1.0) indicate regions of high electron localization, such as covalent bonds and lone pairs.

LOL: Provides a similar picture but often with clearer separation between bonding and non-bonding regions.

An ELF/LOL analysis of this compound would clearly show the localized electron pairs of the oxygen and nitrogen atoms, the C=O double bond, the covalent bonds of the phenyl ring, and the C-H bonds.

The Fukui function is a concept derived from Density Functional Theory (DFT) that helps predict the most reactive sites in a molecule. It identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

f(r)⁺: Indicates the site for a nucleophilic attack (where an electron is accepted).

f(r)⁻: Indicates the site for an electrophilic attack (where an electron is donated).

f(r)⁰: Indicates the site for a radical attack.

For this compound, this analysis could predict that the carbonyl carbon is a primary site for nucleophilic attack, while the oxygen and nitrogen atoms, along with specific positions on the aromatic ring, are susceptible to electrophilic attack. This information is vital for understanding its chemical reactivity and metabolic pathways.

Due to the absence of specific scientific literature detailing the computational and in silico investigations into the non-linear optical (NLO) activity of this compound in the provided search results, a detailed article on this specific topic cannot be generated.

Research Applications and Future Perspectives for N 3 Methoxy 2 Methylphenyl Acetamide

Role as a Lead Compound in Drug Discovery and Development

The N-arylacetamide scaffold is a common feature in many biologically active molecules, and derivatives of this class are frequently investigated as lead compounds in drug discovery. While specific studies on N-(3-methoxy-2-methylphenyl)acetamide as a lead compound are not extensively documented, the broader family of acetamide (B32628) and acetanilide (B955) derivatives has been a fruitful area for identifying molecules with therapeutic potential. For instance, various N-substituted acetamides have been explored for their ability to inhibit enzymes associated with a range of diseases, from cancer to infectious diseases.

The therapeutic potential of acetamide derivatives is wide-ranging, with studies reporting anti-inflammatory, antioxidant, anticancer, anticonvulsant, and antimicrobial properties. This diversity of biological activity suggests that this compound could serve as a foundational structure for the development of novel therapeutic agents. The methoxy (B1213986) and methyl substitutions on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, offering a starting point for optimization through medicinal chemistry efforts.

Preclinical Drug Candidate Evaluation

The progression of a lead compound to a preclinical drug candidate involves a series of rigorous evaluations. For a compound like this compound, or more likely its derivatives, this would involve in vitro and in vivo studies to assess its efficacy and safety. As an intermediate in the synthesis of indole-based neuroprotective agents, preclinical studies on these downstream compounds are of high relevance.

Preclinical development of indole (B1671886) derivatives has shown promise in the context of neurodegenerative diseases. Studies on animal models are crucial for determining the therapeutic potential of such compounds. For example, in models of cerebral ischemia-reperfusion injury and head trauma, certain indole derivatives have demonstrated significant neuroprotective effects, including the reduction of brain edema and improvement of sensomotoric outcomes. These studies often involve detailed histopathological analysis and the measurement of biochemical markers of inflammation and oxidative stress to elucidate the mechanism of action. The evaluation of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is also a critical component of preclinical studies.

Application as a Chemical Intermediate in Complex Organic Synthesis

One of the most clearly defined roles for this compound is its use as a chemical intermediate in the synthesis of more complex molecules. It has been specifically identified as an intermediate in the preparation of indole-based derivatives that act as protecting agents for retinal neuronal cells. This application highlights the compound's utility as a building block in multi-step synthetic pathways.

The acetamide group can serve as a directing group in electrophilic aromatic substitution reactions, and the methoxy and methyl groups can be further functionalized, making this compound a versatile precursor for a variety of target molecules. The synthesis of indole derivatives, which are known for their broad spectrum of biological activities, is a significant area of medicinal chemistry where this intermediate can be employed.

Utility as a Biochemical Probe and Research Tool for Biological Pathways

While specific applications of this compound as a biochemical probe have not been reported, the N-arylacetamide scaffold is present in molecules designed for such purposes. Biochemical probes are essential tools for elucidating biological pathways and identifying molecular targets of drugs. These probes are often designed to interact with specific enzymes or receptors, allowing researchers to study their function in a cellular context.

Given that N-arylacetamide derivatives have been investigated as inhibitors of various enzymes, it is plausible that derivatives of this compound could be developed into selective biochemical probes. For example, by incorporating a reporter tag or a reactive group, derivatives could be used to label and identify their protein targets within a complex biological sample. This would be a valuable approach for target deconvolution and for understanding the mechanism of action of any biologically active derivatives.

Exploration of Novel Therapeutic Areas for this compound

The known application of this compound as a precursor to neuroprotective agents for retinal cells opens the door to exploring its derivatives for a broader range of neurodegenerative disorders. The antioxidant and anti-inflammatory properties often associated with indole-based compounds suggest potential applications in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Furthermore, the diverse biological activities reported for the wider class of N-arylacetamides suggest that derivatives of this compound could be investigated for other therapeutic areas. These include, but are not limited to:

Oncology: Various acetamide derivatives have shown cytotoxic activity against cancer cell lines.

Infectious Diseases: The N-arylacetamide scaffold is found in compounds with antibacterial and antifungal properties. For example, some N-arylacetamide derivatives have been identified as potential urease inhibitors, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori. researchgate.netnih.gov

Inflammatory Disorders: The structural similarities to known anti-inflammatory agents suggest a potential role in treating inflammatory conditions.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. The structure of this compound is well-suited for inclusion in such libraries.

Combinatorial chemistry allows for the systematic modification of a core scaffold to generate a diverse set of derivatives. nih.govcombichemistry.com Starting from this compound, variations can be introduced at several positions, including the acetyl group and the phenyl ring, to create a library of related compounds. This library can then be subjected to HTS to identify "hits" with desired biological activities. HTS platforms can screen thousands to millions of compounds in a short period, significantly accelerating the initial stages of drug discovery. nih.govnih.govtaylorfrancis.com The integration of this compound and its derivatives into HTS campaigns could facilitate the discovery of novel lead compounds for various therapeutic targets.

Future Directions and Unexplored Research Avenues for this compound

The full research potential of this compound remains largely untapped. Future research could focus on several promising avenues:

Synthesis of Novel Derivatives: A systematic exploration of the chemical space around the this compound scaffold could lead to the discovery of new compounds with enhanced biological activity and improved drug-like properties.

Elucidation of Structure-Activity Relationships (SAR): For any biologically active derivatives identified, detailed SAR studies would be crucial to understand how different functional groups influence their potency and selectivity.

Development of Biochemical Probes: The design and synthesis of probe molecules based on the this compound structure could provide valuable tools for chemical biology research.

Exploration of New Therapeutic Targets: Screening of this compound derivatives against a wide range of biological targets could uncover unexpected therapeutic opportunities.

Application in Materials Science: The potential for N-arylacetamides to be incorporated into novel polymers and other materials is an area that could be explored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxy-2-methylphenyl)acetamide, and what analytical methods validate its purity and structure?

- Synthesis :

- Route 1 : React 3-methoxy-2-methylaniline with acetyl chloride derivatives (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under controlled conditions. This method is adapted from analogous acetamide syntheses involving substituted phenols .

- Route 2 : Multi-step reactions starting from N-phthaloylglycine or substituted ethylene-1,1-bisphosphonic acids, followed by functional group modifications (e.g., methylation or hydrolysis) .

- Validation :

- Purity : High-performance liquid chromatography (HPLC) with acetonitrile/water mobile phases detects impurities at <0.1% levels .

- Structural Confirmation :

- NMR/IR Spectroscopy : Assign methoxy (δ ~3.8 ppm in H NMR), methyl (δ ~2.3 ppm), and acetamide carbonyl (IR ~1650–1680 cm) groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 193–195 for M) confirm molecular weight .

Q. How is crystallographic data for this compound obtained and interpreted?

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths (C–O: ~1.23 Å, C–N: ~1.35 Å) and angles .

- Hydrogen Bonding : The acetamide NH group forms intermolecular bonds with methoxy oxygen (O···H distance ~2.1 Å), stabilizing the crystal lattice .

Advanced Research Questions

Q. How can researchers optimize low-yield synthesis routes for this compound?

- Challenge : Multi-step syntheses (e.g., 11 steps) often yield <5% due to side reactions or intermediate instability .

- Solutions :

- Catalyst Screening : Use palladium or copper catalysts to accelerate coupling steps (e.g., Buchwald-Hartwig amidation) .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce byproducts .

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

- Issue : Discrepancies in hydrogen-bond motifs or unit cell parameters may arise from polymorphism or twinning .

- Methodology :

- Data Reanalysis : Use SHELXD for phase refinement and OLEX2 for structure validation to detect twinning .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(4-chlorophenyl)acetamide derivatives) to identify outliers .

- Example : A 2020 study resolved a 0.2 Å bond-length discrepancy by re-measuring data at 100 K instead of room temperature .

Q. What computational methods predict the reactivity of this compound in biological systems?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cytochrome P450, predicting metabolic sites (e.g., methoxy demethylation) .

- DFT Calculations : Density functional theory (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV), indicating moderate electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.